Cas no 911210-49-6 (3-Cyano-4-methylphenylboronic acid)

3-Cyano-4-methylphenylboronic acid structure
911210-49-6 structure
商品名:3-Cyano-4-methylphenylboronic acid
CAS番号:911210-49-6
MF:C8H8BNO2
メガワット:160.96562
MDL:MFCD10697414
CID:839858
PubChem ID:53216722

3-Cyano-4-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-Cyano-4-methylphenyl)boronic acid
    • 3-Cyano-4-methylphenylboronic acid
    • MFCD10697414
    • FT-0723173
    • AKOS006302270
    • B-(3-Cyano-4-methylphenyl)-boronicacid
    • B-(3-Cyano-4-methylphenyl)boronic acid
    • (3-Cyano-4-methylphenyl)boronicacid
    • 3-Cyano-4-methylphenylboronic acid, AldrichCPR
    • SY268998
    • DTXSID40681872
    • A860603
    • AB59552
    • 911210-49-6
    • CS-0135004
    • EN300-317551
    • SCHEMBL585744
    • AS-55713
    • BFFJLRZTXUFIRI-UHFFFAOYSA-N
    • DB-023450
    • MDL: MFCD10697414
    • インチ: InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3
    • InChIKey: BFFJLRZTXUFIRI-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1C#N)B(O)O

計算された属性

  • せいみつぶんしりょう: 161.06500
  • どういたいしつりょう: 161.0648087g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.2Ų

じっけんとくせい

  • PSA: 64.25000
  • LogP: -0.45352

3-Cyano-4-methylphenylboronic acid セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

3-Cyano-4-methylphenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Cyano-4-methylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-317551-2.5g
(3-cyano-4-methylphenyl)boronic acid
911210-49-6 95.0%
2.5g
$244.0 2025-03-19
TRC
C987663-500mg
3-Cyano-4-methylphenylboronic acid
911210-49-6
500mg
$138.00 2023-05-18
eNovation Chemicals LLC
Y1193012-1g
3-Cyano-4-methylphenylboronic Acid
911210-49-6 95%
1g
$230 2023-09-01
Alichem
A242000045-500mg
3-Cyano-4-methylphenylboronic acid
911210-49-6 98%
500mg
$1038.80 2023-08-31
Enamine
EN300-317551-1.0g
(3-cyano-4-methylphenyl)boronic acid
911210-49-6 95.0%
1.0g
$120.0 2025-03-19
Chemenu
CM134651-250mg
(3-Cyano-4-methylphenyl)boronic acid
911210-49-6 95%
250mg
$84 2024-07-20
Fluorochem
225766-25g
3-Cyano-4-methylphenyl)boronic acid
911210-49-6 95%
25g
£1688.00 2022-02-28
abcr
AB272285-1g
3-Cyano-4-methylphenylboronic acid, 97%; .
911210-49-6 97%
1g
€165.20 2025-02-21
1PlusChem
1P00H2BN-1g
(3-CYANO-4-METHYLPHENYL)BORONIC ACID
911210-49-6 97%
1g
$89.00 2025-02-28
abcr
AB272285-500mg
3-Cyano-4-methylphenylboronic acid, 97%; .
911210-49-6 97%
500mg
€177.20 2023-09-09

3-Cyano-4-methylphenylboronic acid 合成方法

3-Cyano-4-methylphenylboronic acid 関連文献

3-Cyano-4-methylphenylboronic acidに関する追加情報

3-Cyano-4-methylphenylboronic acid (CAS No. 911210-49-6): A Versatile Boronic Acid Derivative in Modern Organic Synthesis

3-Cyano-4-methylphenylboronic acid (CAS No. 911210-49-6) is a highly specialized boronic acid derivative that has gained significant attention in the field of organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, characterized by its cyano (-CN) and methyl (-CH3) functional groups, serves as a critical building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features make it a valuable reagent for researchers exploring C-C bond formation and heterocyclic chemistry.

The growing demand for 3-Cyano-4-methylphenylboronic acid is driven by its compatibility with green chemistry principles, as it enables efficient reactions under mild conditions, reducing the need for hazardous solvents. Recent trends in AI-driven drug discovery and high-throughput screening have further highlighted the importance of boronic acids like this one, as they are frequently used in the design of enzyme inhibitors and bioconjugation probes. Searches for "boronic acid applications in drug development" and "Suzuki coupling reagents 2024" reflect the compound's relevance in cutting-edge research.

From a synthetic perspective, 3-Cyano-4-methylphenylboronic acid exhibits excellent stability and reactivity, making it a preferred choice for palladium-catalyzed reactions. Its electron-withdrawing cyano group enhances the electrophilicity of the boron center, facilitating nucleophilic attack in coupling reactions. This property is particularly useful in the synthesis of biaryl compounds, which are foundational structures in many FDA-approved drugs. Researchers often search for "how to optimize Suzuki reactions with cyano-substituted boronic acids" or "3-Cyano-4-methylphenylboronic acid solubility data", underscoring the practical challenges and solutions associated with this reagent.

In addition to its pharmaceutical applications, 3-Cyano-4-methylphenylboronic acid is also explored in material science, particularly in the development of organic electronic devices and sensors. The compound's ability to form stable complexes with diols and other Lewis bases makes it a candidate for glucose sensing and molecular recognition systems. Queries like "boronic acid-based sensors 2024" and "organic electronics building blocks" align with these emerging applications.

Quality control and handling of 3-Cyano-4-methylphenylboronic acid are critical for reproducible results. The compound is typically supplied as a white to off-white crystalline powder, with purity levels exceeding 98% (HPLC). Storage recommendations include keeping it under inert conditions (e.g., nitrogen or argon) to prevent hydrolysis of the boronic acid moiety. Popular search terms such as "CAS 911210-49-6 storage guidelines" and "boronic acid stability under aerobic conditions" reflect user concerns about reagent longevity.

Looking ahead, the role of 3-Cyano-4-methylphenylboronic acid in click chemistry and bioorthogonal reactions is an area of active investigation. Its compatibility with water-compatible catalysts and microwave-assisted synthesis positions it as a future-proof reagent for sustainable chemistry. As the scientific community prioritizes atom economy and reduced waste generation, this compound is likely to remain a staple in synthetic toolkits. Searches for "green Suzuki coupling protocols" and "microwave synthesis with boronic acids" highlight these evolving trends.

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Amadis Chemical Company Limited
(CAS:911210-49-6)3-Cyano-4-methylphenylboronic acid
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